![molecular formula C22H22N2O4S2 B2753595 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 681833-42-1](/img/structure/B2753595.png)
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound known for its notable structure and multifaceted applications. The compound is characterized by its thiazolidinone core, linked to a butanamide chain, and a methoxyphenyl group, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves a multistep process. The key steps include the condensation of the thiazolidinone ring with the phenylbutanamide side chain and the introduction of the methoxyphenyl group. Common reagents include sulfur-containing compounds and various organic solvents, with reaction conditions often involving controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as batch processing or continuous flow techniques. These methods ensure consistency and high yield, often incorporating automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: : Transformation into sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the thiazolidinone moiety, altering its electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions at the phenyl or methoxy groups.
Common Reagents and Conditions: Common reagents include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. Conditions vary based on the reaction type, typically involving solvents like dichloromethane or ethanol, and temperature ranges from room temperature to moderate heating.
Major Products: Products vary depending on the reaction but may include oxidized or reduced derivatives of the original compound, or substituted analogs with modified functional groups.
Scientific Research Applications
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is utilized in various scientific fields:
Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: : Investigated for its biological activities, including potential antimicrobial or anti-inflammatory properties.
Medicine: : Explored as a lead compound in drug discovery efforts due to its structural similarities to bioactive molecules.
Industry: : Utilized in materials science for its potential in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. These targets may include enzymes or receptors where the thiazolidinone and methoxyphenyl groups facilitate binding interactions, thus modulating biological pathways.
Molecular Targets and Pathways: While the exact targets can vary, they often involve key regulatory enzymes or signaling pathways, influencing processes like cell growth, inflammation, or microbial activity.
Comparison with Similar Compounds
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide stands out due to its unique structural features compared to other thiazolidinone derivatives.
List of Similar Compounds:Thiazolidinediones: : Known for their anti-diabetic properties.
Thiazolidinones: : A broad class of compounds with diverse biological activities.
Phenylbutanamides: : Recognized for their role in various pharmacological applications.
This detailed exploration highlights the compound's synthetic routes, reactivity, and significant applications across multiple domains, establishing its importance in scientific research and industry.
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-17-11-10-15(13-18(17)28-2)14-19-21(26)24(22(29)30-19)12-6-9-20(25)23-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSGDJZETWEAT-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

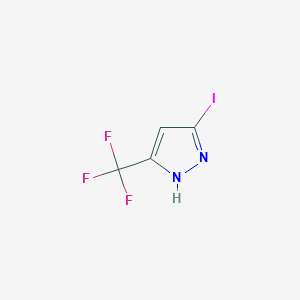
![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)

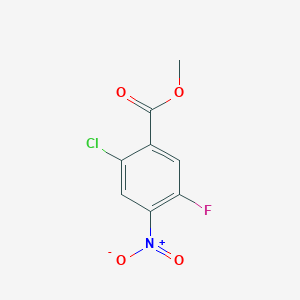
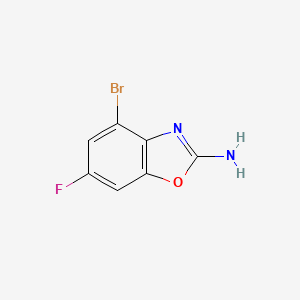
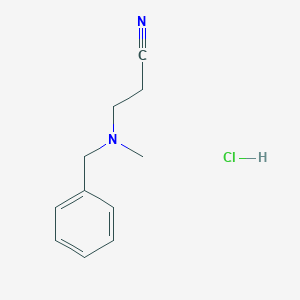
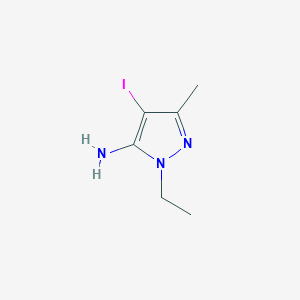
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
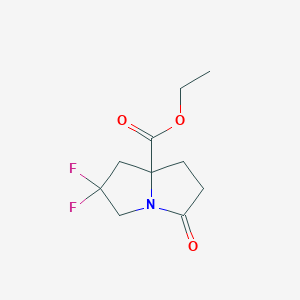
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
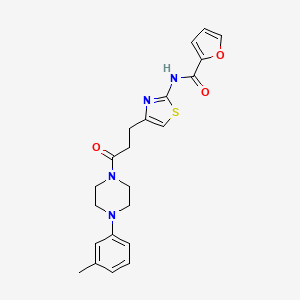
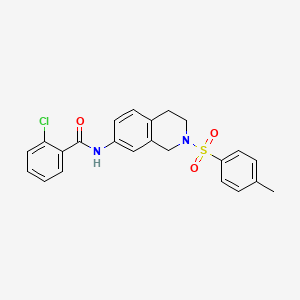
![(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2753535.png)
